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Compound of Interest

Compound Name:
2-Methyl-4-(3-

methylphenyl)phenol

CAS No.: 876473-48-2

Cat. No.: B6321560

Get Quote

Executive Summary & Molecular Profile
2-Methyl-4-(3-methylphenyl)phenol (also referred to as 3,3'-dimethyl-4-hydroxybiphenyl)

represents a specialized class of lipophilic phenolic compounds. Unlike simple cresols or

unsubstituted biphenylols, this molecule integrates specific alkylations that modulate both steric

hindrance and lipophilicity (LogP).

This guide dissects the molecular architecture of this derivative to explain its superior

performance in antimicrobial efficacy and oxidative stability compared to standard alternatives

like 4-phenylphenol.

Molecular Architecture
Core Scaffold: Biphenyl-4-ol (4-Phenylphenol).
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Substituent 1 (Pos 2): Methyl group (Ortho to -OH). Function: Steric shielding & pKa

modulation.

Substituent 2 (Pos 3' on Ring B): Methyl group (Meta on phenyl ring). Function: Lipophilicity

enhancement & hydrophobic binding.

Mechanism of Action: The Phenolic Wedge
To understand the SAR, one must first accept the primary mechanism of action: Membrane

Disruption and Protein Denaturation.

Membrane Partitioning: The hydrophobic biphenyl tail inserts into the lipid bilayer of bacterial

cell membranes or fungal cell walls.

Hydroxyl Interaction: The polar phenolic -OH group remains at the interface, disrupting

hydrogen bonding networks in the phospholipid headgroups.

Uncoupling: This orientation increases membrane permeability, causing leakage of

intracellular ions (

,

) and collapse of the proton motive force (PMF).

Why this derivative? The specific methylation pattern of 2-Methyl-4-(3-methylphenyl)phenol
optimizes the "wedge" shape, allowing deeper penetration than 4-phenylphenol while

preventing rapid metabolic degradation via the ortho-methyl shield.

Structure-Activity Relationship (SAR) Analysis
The biological activity is governed by three distinct structural zones.

Zone A: The Phenolic Warhead (Ring A)
Feature: Hydroxyl group (-OH) at position 1.

Role: Essential for H-bonding with target proteins and membrane polar heads.
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Modification: Alkylation of the -OH (e.g., forming a methoxy ether) abolishes antimicrobial

activity, confirming the necessity of the free phenol.

Zone B: The Ortho-Methyl Shield (Position 2)
Feature: Methyl group at position 2.[1][2][3][4][5][6]

Causality:

Steric Hindrance: Protects the hydroxyl group from rapid Phase II metabolic conjugation

(glucuronidation/sulfation), extending the molecule's half-life in vivo or in complex

formulations.

Acidity Modulation: The electron-donating effect (+I effect) of the methyl group slightly

increases the pKa (making it less acidic) compared to 4-phenylphenol. This ensures a

higher proportion of the non-ionized form at physiological pH, which is the species capable

of crossing lipid membranes.

Zone C: The Lipophilic Tail (Ring B + 3'-Methyl)
Feature: 3-Methylphenyl moiety.

Causality:

LogP Optimization: The addition of a methyl group on the second ring significantly boosts

lipophilicity (LogP ~4.5 vs. ~3.2 for 4-phenylphenol). This enhances affinity for the

hydrophobic core of Gram-positive bacterial membranes (e.g., S. aureus).

Conformational Lock: The meta-methyl group influences the torsion angle between the two

phenyl rings, preventing planar stacking and reducing the likelihood of non-specific binding

to flat DNA structures, thereby focusing toxicity on the membrane.

Visualization: SAR Logic Map
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Figure 1: Functional decomposition of the 2-Methyl-4-(3-methylphenyl)phenol molecule

showing how structural zones contribute to biological performance.

Comparative Performance Data
The following data contrasts 2-Methyl-4-(3-methylphenyl)phenol (MMP) with standard

industry alternatives.

Table 1: Physicochemical & Biological Comparison
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Parameter
4-Phenylphenol
(Standard)

2-Methyl-4-(3-
methylphenyl)phen
ol (MMP)

Causality for
Difference

LogP (Lipophilicity) ~3.2 ~4.2 - 4.5

MMP's dual methyl

groups increase

hydrophobicity,

improving partition

into bacterial

membranes [1].

pKa (Acidity) ~9.5 ~10.2

Ortho-methyl electron

donation reduces

acidity, keeping MMP

non-ionized (active) at

slightly higher pH.

MIC (S. aureus) 20 - 50 µg/mL 5 - 10 µg/mL

Higher lipophilicity

allows MMP to

penetrate the thick

peptidoglycan layer of

Gram-positives more

effectively [2].

MIC (E. coli) 50 - 100 µg/mL 100+ µg/mL

"Cut-off" effect: MMP

may be too lipophilic

to easily traverse the

hydrophilic porins of

Gram-negatives.

Metabolic Stability
Low (Rapid

conjugation)
High

Steric hindrance at the

ortho-position blocks

glucuronosyltransfera

se access [3].

Experimental Protocols
To validate the SAR claims above, the following self-validating protocols are recommended.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6321560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Minimum Inhibitory Concentration (MIC)
Determination
Purpose: To quantify the potency gain from methylation.

Preparation: Dissolve MMP in DMSO to create a 10 mg/mL stock.

Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a

96-well plate. Range: 0.5 µg/mL to 128 µg/mL.[3]

Inoculation: Add

CFU/mL of S. aureus (ATCC 29213) to each well.

Control: Include a DMSO solvent control (max 1% v/v) and a positive control (e.g., Triclosan

or 4-Phenylphenol).

Incubation: 37°C for 18-24 hours.

Readout: The MIC is the lowest concentration with no visible turbidity.

Validation Check: The positive control must fall within CLSI established ranges.

Protocol B: Time-Kill Kinetic Assay
Purpose: To distinguish between bacteriostatic and bactericidal mechanisms.

Setup: Inoculate S. aureus into broth containing MMP at 2x MIC.

Sampling: Remove aliquots at T=0, 1, 2, 4, and 24 hours.

Plating: Serially dilute aliquots in PBS and plate onto agar to count survivors (CFU/mL).

Analysis:

Bactericidal: >3 log reduction (99.9% kill) within 24 hours.

Bacteriostatic: <3 log reduction.
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Insight: Phenolic derivatives like MMP typically show rapid bactericidal activity (<4 hours)

due to membrane rupture [4].

Synthesis & Pathway Visualization
The synthesis of this derivative often employs cross-coupling, which allows for precise SAR

exploration.

Precursor: 4-Bromo-2-methylphenol

Suzuki-Miyaura Coupling
(Reflux in Toluene/Water)

Reagent: 3-Methylphenylboronic acid Catalyst: Pd(PPh3)4 / K2CO3

Product: 2-Methyl-4-(3-methylphenyl)phenol

C-C Bond Formation

Click to download full resolution via product page

Figure 2: Synthetic pathway via Suzuki coupling, allowing modular variation of the phenyl ring

for SAR studies [5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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